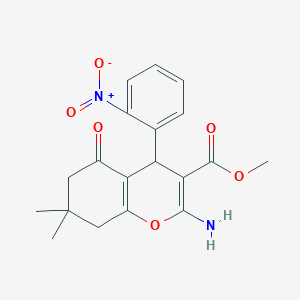

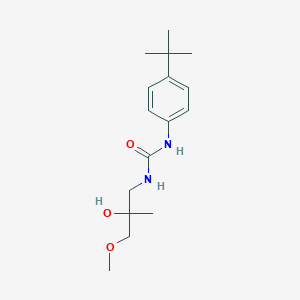

1-(4-(Tert-butyl)phenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-(Tert-butyl)phenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B-cell receptor signaling and plays a critical role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Wissenschaftliche Forschungsanwendungen

Role in Free Radical Scavenging

Compounds with tert-butylphenyl and methoxypropyl urea structures have been investigated for their role in scavenging free radicals. For instance, Hashimoto et al. (2001) explored the effects of a free radical scavenger on myocardial infarction size, demonstrating its potential in medical applications, particularly in cardiovascular diseases (Hashimoto et al., 2001).

Applications in Organic Synthesis

Research on directed lithiation of compounds structurally related to the query indicates their utility in organic synthesis, enabling the creation of a variety of substituted products. This methodology can be particularly useful in designing and synthesizing new pharmaceuticals, polymers, or materials with specific properties (Smith et al., 2013).

Potential in Inhibiting Translation Initiation

Compounds with N,N'-diarylurea structures have been identified as potent activators of the eIF2α kinase heme regulated inhibitor, reducing cancer cell proliferation. This suggests that similar compounds could have applications in cancer therapy by targeting the mechanisms of protein synthesis in cancer cells (Denoyelle et al., 2012).

Environmental Applications

Related research on the photodegradation of urea derivatives, such as diafenthiuron, in water reveals the environmental implications of these compounds. Understanding their degradation pathways can inform the development of safer pesticides and herbicides with minimal environmental impact (Keum et al., 2002).

Synthesis and Material Science

The synthesis and characterization of ureas and their derivatives have broad applications in material science, including the development of new polymers, coatings, and adhesives. These compounds can be tailored for specific functionalities, such as thermal stability, mechanical strength, or chemical resistance (Bigi et al., 2000).

Eigenschaften

IUPAC Name |

1-(4-tert-butylphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3/c1-15(2,3)12-6-8-13(9-7-12)18-14(19)17-10-16(4,20)11-21-5/h6-9,20H,10-11H2,1-5H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOUAIOPBIMYNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC(C)(COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-phenyl-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B2847447.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2847448.png)

![1-[2-(1,2,4-Triazol-1-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2847453.png)

![6-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B2847461.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide](/img/structure/B2847463.png)